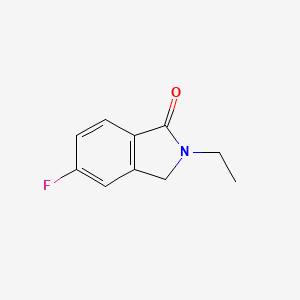
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-5-fluorobenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoindolinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce dihydroisoindolinone derivatives.
科学的研究の応用
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Ethyl-5-fluoro-1H-indole
- 2-Ethyl-5-fluoro-1H-isoindole
- 2-Ethyl-5-fluoro-2,3-dihydro-1H-indene
Uniqueness
2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of the fluorine atom and the isoindolinone core. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
2-ethyl-5-fluoro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10FNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3 |
InChIキー |
KWEPJVYFZDIZCH-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




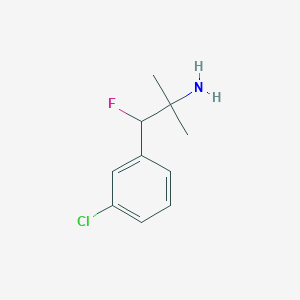
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)

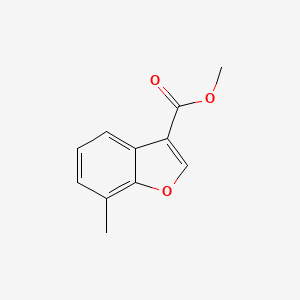
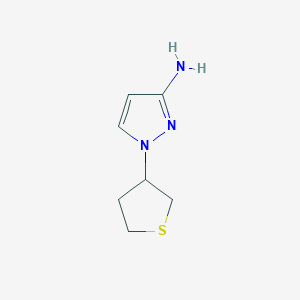

![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
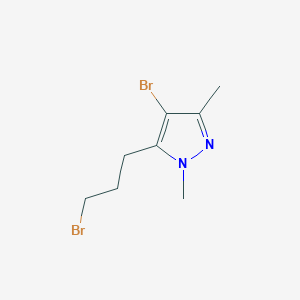

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

